Purpureaside C

Vue d'ensemble

Description

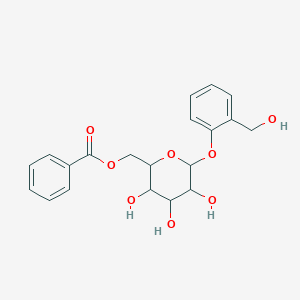

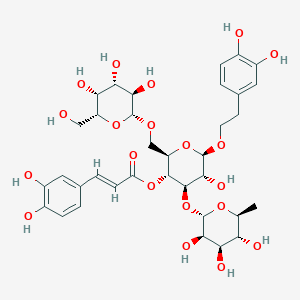

Le Purpureaside C est un composé glycoside de flavonoïde connu pour ses propriétés antioxydantes, anti-inflammatoires, neuroprotectrices et anticancéreuses significatives . Il est dérivé de l'espèce végétale Rehmannia glutinosa, qui appartient à la famille des Scrophulariaceae . La formule moléculaire du this compound est C₃₅H₄₆O₂₀, et sa masse moléculaire est de 786,73 g/mol .

Applications De Recherche Scientifique

Purpureaside C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Mécanisme D'action

Target of Action

Purpureaside C primarily targets the minichromosome maintenance complex component 6 (MCM6) . MCM6 is a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway, which plays a significant role in the tumorigenesis of gastric cancer (GC) .

Mode of Action

This compound interacts with MCM6, inhibiting its function . This interaction suppresses the growth of gastric cancer cells and induces cell death . When combined with 5-fluorouracil, a chemotherapy drug, this compound has a synergistic effect, further enhancing cell death .

Biochemical Pathways

The YAP-MCM6 axis is a key pathway affected by this compound . Hyperactivated YAP in GC induces MCM6 transcription via binding to its promoter . Mechanistically, MCM6 activates the PI3K/Akt/GSK3β signaling pathway to support YAP-enhanced gastric tumorigenesis and metastasis .

Result of Action

The molecular and cellular effects of this compound’s action involve the suppression of GC growth and the induction of cell death . It also sensitizes GC cells to genotoxic agents by regulating the ATR/Chk1-dependent DNA damage response (DDR), leading to intensified cell death and tumor regression .

Analyse Biochimique

Biochemical Properties

Purpureaside C interacts with various enzymes and proteins in biochemical reactions. It has been identified as a significant proinflammatory agent . It also has the potential to interact with the minichromosome maintenance complex component 6 (MCM6), a critical transcriptional target of the Hippo-Yes-associated protein (YAP) signaling pathway .

Cellular Effects

This compound has been shown to have substantial effects on various types of cells and cellular processes. It has been identified as a novel MCM6 inhibitor, suppressing gastric cancer (GC) growth and synergizing with 5-fluorouracil to induce cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to inhibit MCM6, a critical transcriptional target of YAP, thereby suppressing GC growth .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Purpureaside C peut être synthétisé par une série de réactions de glycosylation. La synthèse implique le couplage de l'alcool 2-(3,4-dihydroxyphényl)éthylique avec divers motifs glucidiques tels que des unités mannopyrannosyle, galactopyrannosyle et glucopyrannosyle . Les conditions de réaction comprennent généralement l'utilisation de donneurs et d'accepteurs de glycosyle en présence de catalyseurs tels que l'acide trifluorométhanesulfonique ou l'éthérate de trifluorure de bore .

Méthodes de production industrielle

La production industrielle du this compound implique l'extraction et la purification à partir des racines de Rehmannia glutinosa. Le processus d'extraction comprend l'extraction par solvant à l'aide d'éthanol ou de méthanol, suivie de techniques de purification chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le Purpureaside C subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites, modifiant ainsi son activité biologique.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle, conduisant à la formation de différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et le chlorure de benzoyle sont utilisés pour les réactions d'acétylation et de benzoylation.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun présentant des activités biologiques distinctes .

Applications de la recherche scientifique

Le this compound présente un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les réactions de glycosylation et la synthèse de glycosides.

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Activité antioxydante : Il piège les radicaux libres et réduit le stress oxydatif en donnant des atomes d'hydrogène à partir de ses groupes hydroxyle.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d'enzymes pro-inflammatoires telles que la cyclooxygénase et la lipooxygénase.

Activité neuroprotectrice : Il protège les neurones des dommages oxydatifs et de l'apoptose en modulant les voies de signalisation telles que la voie PI3K/Akt.

Comparaison Avec Des Composés Similaires

Composés similaires

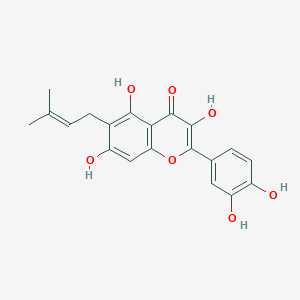

Purpureaside A : Un autre glycoside de Rehmannia glutinosa présentant des propriétés antioxydantes et anti-inflammatoires similaires.

Purpureaside B : Un composé apparenté présentant des activités neuroprotectrices et anticancéreuses.

Actéoside : Un glycoside de phénylpropanoïde présentant de puissants effets antioxydants et anti-inflammatoires.

Unicité

Le Purpureaside C est unique en raison de son motif de glycosylation spécifique, qui contribue à ses activités biologiques distinctes. Sa capacité à inhiber le MCM6 et à synergie avec des agents chimiothérapeutiques le distingue des autres composés similaires .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-HSCIEKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474626 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-07-3 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Purpureaside C?

A1: this compound has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].

A2: While the precise mechanism of action of this compound remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, this compound was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].

Q2: What analytical techniques are used to identify and quantify this compound?

A3: Researchers utilize various methods to study this compound. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify this compound in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].

A4: The immunosuppressive and proinflammatory properties of this compound suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Yes, several phenolic glycosides structurally related to this compound have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carboxylic acid;5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B192139.png)